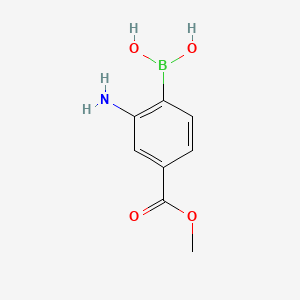

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound is notable for its amino and methoxycarbonyl functional groups attached to the phenyl ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid typically involves several steps:

Borylation: Starting from p-bromo toluene, the borylation process introduces the boronic acid group.

Oxidation: This step involves the oxidation of the intermediate to introduce the necessary functional groups.

Nitration: The nitration process adds a nitro group to the aromatic ring.

Esterification: This step converts the carboxylic acid group into an ester.

Hydrogenation: Finally, hydrogenation reduces the nitro group to an amino group, yielding the desired product.

Industrial production methods often optimize these steps to ensure high yield and purity, employing catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: The nitro group can be reduced to an amino group using hydrogenation.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound plays a crucial role as an intermediate in the synthesis of pharmaceutical agents, especially those targeting cancer and diabetes. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations.

- Cancer Treatment: Research indicates that (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is utilized in designing protease inhibitors, which are essential in cancer therapies. For instance, it has been studied in the context of Boron Neutron Capture Therapy (BNCT), where amino acid-based boron carriers demonstrate significant potential against tumors like gliomas and melanoma .

- Diabetes Management: The compound is also being explored for its role in developing new therapeutic agents that regulate blood sugar levels .

Bioconjugation

In bioconjugation processes, this compound is employed to attach biomolecules to various surfaces or other compounds. This application is pivotal for enhancing drug delivery systems.

- Drug Delivery Systems: By facilitating the attachment of therapeutic agents to specific targets within the body, this compound improves the precision of drug delivery, thereby increasing treatment efficacy and reducing side effects .

Material Science

The unique properties of this compound make it valuable in material science.

- Sensors and Catalysts: The compound is used in creating advanced materials such as sensors and catalysts due to its boronic acid functionalities that allow for selective chemical bonding. This application is crucial for developing innovative materials with tailored properties for specific industrial uses .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various detection methods.

- Detection of Biomolecules: It has been effectively used in assays for detecting sugars and other biomolecules, improving the accuracy and sensitivity of analytical methods. This capability is particularly beneficial in clinical diagnostics and biochemical research .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, enabling the formation of complex molecules through cross-coupling reactions.

- Synthesis of Complex Molecules: Its application in organic synthesis allows researchers to develop new materials and compounds essential for various chemical industries .

Case Study 1: Boron Neutron Capture Therapy

A study highlighted the use of amino acid-based boron carriers, including derivatives of this compound, demonstrating their effectiveness in accumulating boron within tumor cells during BNCT treatments. This approach has shown promising results in treating challenging tumors such as gliomas and melanoma .

Case Study 2: Drug Development

Research on protease inhibitors has indicated that this compound can enhance the stability and efficacy of these inhibitors, making them more effective against cancer cells. This finding underscores its importance in pharmaceutical development aimed at combating cancer .

Wirkmechanismus

The mechanism of action of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino and methoxycarbonyl groups contribute to the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid include:

4-Methoxycarbonylphenylboronic acid: This compound lacks the amino group but shares the methoxycarbonyl and boronic acid functionalities.

Methyl 4-bromobenzoate: This compound has a bromine atom instead of the boronic acid group, making it useful in different types of reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Biologische Aktivität

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, with the chemical formula CHBNO, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 774530-27-7

- Molecular Weight : 195.98 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially modulating their activity and impacting cellular processes.

- Receptor Interaction : It may bind to receptors involved in neurotransmission, influencing pathways related to neuronal signaling.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- In vitro studies have shown that this compound effectively inhibits the proliferation of HeLa and HepG2 cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

- A study reported IC values ranging from 0.08 µM to 1.14 µM against various cancer cell lines, indicating potent anticancer activity comparable to established chemotherapeutics .

-

Neuroprotective Mechanisms :

- The compound's ability to modulate GABA receptor activity has been explored in neuronal cultures. It enhances inhibitory neurotransmission, potentially reducing excitotoxicity associated with neurodegenerative diseases .

- In animal models, administration of the compound showed a significant reduction in seizure frequency, suggesting its therapeutic potential for epilepsy management.

Eigenschaften

IUPAC Name |

(2-amino-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372253 | |

| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774530-27-7 | |

| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.